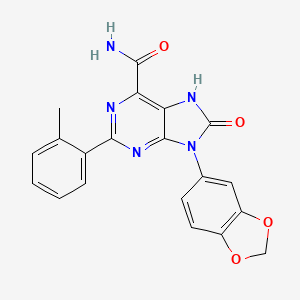
4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, which is a key intermediate in various synthetic pathways for pharmaceuticals and organic molecules. While the specific compound is not directly discussed in the provided papers, they do offer insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of related compounds typically involves ring-opening reactions or transformations of pre-existing structures. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is achieved by reacting itaconic anhydride with 3-aminoacetophenone . Another example is the conversion of hippuric acid into methyl 2-benzoylamino-3-oxobutanoate through a series of reactions involving N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis . These methods suggest that the synthesis of 4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid could similarly involve strategic functionalization of the 4-oxobutanoic acid backbone with appropriate amine and piperazine derivatives.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using techniques such as FT-IR, 1H NMR, and single-crystal X-ray diffraction . The crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, for example, is described as belonging to a triclinic unit cell with specific dimensions and intermolecular hydrogen bonding patterns . These techniques would likely be applicable in analyzing the molecular structure of 4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, providing insights into its conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and the presence of reactive sites. For instance, the presence of an oxobutanoic acid moiety suggests potential for further chemical transformations, such as esterification or amidation reactions. The analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid using NBO analysis indicates stability arising from hyper-conjugative interactions and charge delocalization , which could also be relevant for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be characterized by various analytical techniques. Thermal stability is often assessed using TGA and DTA, as demonstrated for 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . UV-Vis spectrophotometry can provide information on the electronic properties, such as absorption maxima, which are related to the compound's chromophoric groups . Additionally, computational methods like DFT can predict vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps, offering a theoretical perspective on the properties of these molecules . These methods would be essential in characterizing the physical and chemical properties of 4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid.
安全和危害
As with any chemical compound, handling “4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid” would require appropriate safety precautions. While specific safety data for this compound is not available, compounds containing piperazine rings can sometimes be irritants or have toxic effects .
未来方向
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-(2,4,6-trimethylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-12-9-13(2)17(14(3)10-12)19-16(22)11-15(18(23)24)21-7-5-20(4)6-8-21/h9-10,15H,5-8,11H2,1-4H3,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEREUBKYDVNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3005184.png)
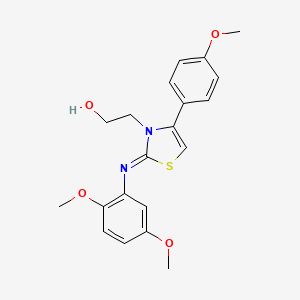
![2-(2-fluorophenoxy)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)acetamide](/img/structure/B3005186.png)


![2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3005191.png)
![N-[1-(1-Propylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B3005193.png)
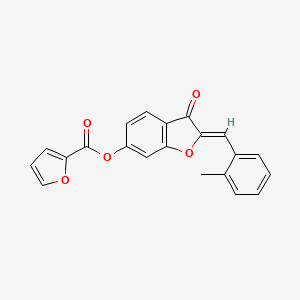
![(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3005197.png)
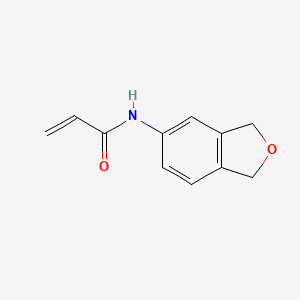
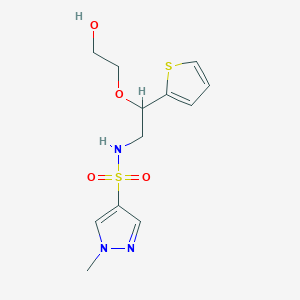
![N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005205.png)

